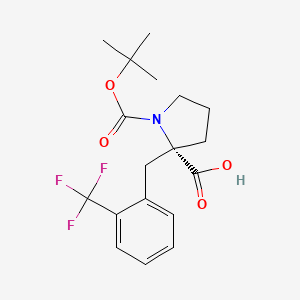

(S)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid

説明

Historical Development of Trifluoromethylated Pyrrolidine Derivatives

The development of trifluoromethylated pyrrolidine derivatives has emerged as a significant area of research due to the unique physicochemical properties imparted by the trifluoromethyl group. Pyrrolidines themselves have long been recognized as highly desirable building blocks due to their prevalence in the pharmaceutical and agrochemical industries. The merger of these functionalities has led to considerable interest in developing methodologies for the construction of nitrogen-containing organofluorine compounds. The historical progression in this field began with recognition that the electron-withdrawing nature of the trifluoromethyl group could significantly alter the reactivity and biological activity of pyrrolidine-containing molecules.

Early methodologies for preparing optically active 2-trifluoromethylated pyrrolidines relied heavily on the use of chiral starting materials or auxiliaries. However, more recent developments have focused on de novo pyrrolidine syntheses that rapidly generate molecular complexity from simple starting materials via asymmetric catalysis. The formal (3 + 2)-annulation strategy has proven particularly effective, utilizing organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins followed by diastereoselective reductive cyclization. This approach represents a significant advancement over earlier methods, as it provides high levels of atom efficiency and stereochemical control.

The evolution of synthetic strategies has also encompassed aminotrifluoromethylation reactions, which proceed via intramolecular cyclization of alkenylamines in the presence of copper catalysts and specialized reagents. These methodologies have demonstrated remarkable rate enhancements and have opened new pathways for accessing trifluoromethylated pyrrolidine derivatives with excellent stereoselectivity. The development of organocatalytic domino Michael/Mannich cycloaddition sequences has further expanded the synthetic toolkit, enabling the preparation of highly functionalized pyrrolidine derivatives with three contiguous stereogenic centers.

Significance of N-Boc Protected Amino Acids in Research

The tert-butoxycarbonyl protecting group represents one of the most commonly used protective groups for amines in organic synthesis. The significance of this protecting group stems from its unique combination of stability under basic conditions and facile removal under mild acidic conditions. In the context of amino acid chemistry, tert-butoxycarbonyl protection has revolutionized peptide synthesis by providing a reliable method for temporarily masking amino functionality during complex synthetic sequences. The protection of amines with tert-butoxycarbonyl groups is widely employed because of its inertness toward catalytic conditions and compatibility with various synthetic transformations.

The development of efficient tert-butoxycarbonyl protection methods has been crucial for advancing peptide chemistry and pharmaceutical research. Modern approaches to tert-butoxycarbonylation have evolved to include environmentally friendly protocols, such as reactions conducted in aqueous media with minimal organic solvent usage. These green chemistry approaches have demonstrated excellent yields and short reaction times, making tert-butoxycarbonyl protection more accessible and sustainable. The chemoselectivity of tert-butoxycarbonylation reactions has been particularly important, as demonstrated by selective protection of amino groups in the presence of other nucleophilic functionalities.

The versatility of tert-butoxycarbonyl protected amino acids extends beyond simple protection strategies to include their use as synthetic intermediates for complex natural product synthesis. The ability to introduce dual tert-butoxycarbonyl protection has opened new synthetic possibilities, allowing for sophisticated protection schemes that enable complex molecular transformations. Furthermore, the stereochemical integrity of amino acid derivatives is typically preserved during tert-butoxycarbonylation reactions, making this approach particularly valuable for preparing enantiopure synthetic intermediates.

Importance of Fluorinated Heterocycles in Chemical Sciences

Fluorinated heterocycles constitute an important group of organic compounds with rapidly growing applications in medicinal chemistry, agrochemicals production, polymer chemistry, and advanced materials science. The incorporation of fluorine atoms into heterocyclic structures can lead to dramatic changes in molecular physical and chemical properties, which can be rationally exploited for various applications. The unique properties of the carbon-fluorine bond, including its high electronegativity and small size, contribute to enhanced metabolic stability, altered lipophilicity, and modified hydrogen bonding patterns in fluorinated compounds.

The therapeutic significance of fluorinated heterocycles is evidenced by the fact that more than 20% of medications on the market contain fluorine, with nearly 300 fluorine-containing drugs having been officially approved for medicinal use. The incorporation of fluorine atoms into five-membered heterocycles has shown particular promise, often increasing lipophilicity and metabolic stability while enhancing bioavailability and affinity for target proteins. These compounds have demonstrated diverse therapeutic activities including antiviral, anti-inflammatory, enzymatic inhibitory, antimalarial, anticoagulant, antipsychotic, antioxidant, and antiprotozoal properties.

The conformational effects of fluorination in nitrogen-containing heterocycles represent another crucial aspect of their importance. Fluorine substitution can significantly influence molecular stability, conformational behavior, hydrogen bonding ability, and basicity. For example, in pyrrolidine systems, fluorine atoms can participate in charge-dipole interactions with protonated nitrogen centers, leading to preferred conformational arrangements that enhance biological activity. The ability to control molecular conformation through strategic fluorine placement has opened new avenues for drug design and development.

The synthetic accessibility of fluorinated heterocycles has been greatly enhanced by the development of specialized methodologies. Cycloaddition reactions have proven particularly valuable for the stereocontrolled synthesis of fluorinated heterocycles with diverse ring sizes and variable numbers of heteroatoms. The availability of fluorinated building blocks and the development of direct fluorination methods have further expanded the synthetic toolkit available to researchers working in this field.

Chemical Context and Classification of the Target Compound

The compound (S)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid can be classified as a protected α-amino acid derivative with significant structural complexity. The pyrrolidine ring system places this compound within the family of cyclic α-amino acids, which are important building blocks for peptide and protein synthesis. The presence of the tert-butoxycarbonyl protecting group classifies it as a protected amino acid suitable for solid-phase peptide synthesis and other synthetic applications requiring temporary amino protection.

The molecular structure incorporates several key functional elements that define its chemical behavior and potential applications. The pyrrolidine ring provides a five-membered nitrogen-containing heterocycle that imparts conformational rigidity compared to linear amino acid analogs. The (S)-stereochemistry at the α-carbon position defines the absolute configuration of this amino acid derivative, which is crucial for its biological activity and synthetic utility. The 2-(trifluoromethyl)benzyl substituent introduces both aromatic character and fluorinated functionality, significantly altering the compound's physicochemical properties compared to simple amino acids.

From a synthetic chemistry perspective, this compound represents an advanced intermediate that could serve as a building block for more complex structures. The combination of protective group chemistry, stereochemical control, and fluorinated aromatic substitution demonstrates sophisticated molecular design principles. The molecular weight of 373.4 g/mol places it within the range typical of pharmaceutical intermediates and bioactive molecules. The presence of multiple functional groups provides numerous possibilities for further chemical modification and incorporation into larger molecular frameworks.

The chemical classification of this compound also extends to its potential role in pharmaceutical research, where fluorinated amino acid derivatives are increasingly recognized for their enhanced metabolic stability and altered biological properties. The trifluoromethyl group is particularly valuable in drug design due to its ability to modulate lipophilicity, protein binding, and metabolic pathways. The pyrrolidine core structure has been associated with various biological activities, making this compound a potentially valuable scaffold for drug development programs.

特性

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F3NO4/c1-16(2,3)26-15(25)22-10-6-9-17(22,14(23)24)11-12-7-4-5-8-13(12)18(19,20)21/h4-5,7-8H,6,9-11H2,1-3H3,(H,23,24)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBNWHRFTFEEAZ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CC=C2C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428026 | |

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217741-53-1 | |

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-pyrrolidine-2-carboxylic acid and 2-(trifluoromethyl)benzyl bromide.

Protection: The amino group of (S)-pyrrolidine-2-carboxylic acid is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected intermediate.

Alkylation: The Boc-protected intermediate is then subjected to alkylation with 2-(trifluoromethyl)benzyl bromide in the presence of a base, such as potassium carbonate, to introduce the trifluoromethylbenzyl group.

Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

化学反応の分析

Boc Deprotection and Functional Group Transformations

The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the pyrrolidine nitrogen, enabling selective modifications at other reactive sites.

-

Acidic Deprotection :

Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the Boc group, generating a free amine. Subsequent reactions include: -

Thermal Rearrangement :

Under Curtius rearrangement conditions (DPPA, triethylamine, 100°C), the Boc-protected compound forms isocyanate intermediates. Unexpectedly, proline derivatives with quaternary centers undergo alternative pathways, producing 1,4-disubstituted pyrrolidinones instead of typical isocyanate adducts .

Carboxylic Acid Reactivity

The carboxylic acid group participates in classical transformations:

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Esterification | SOCl₂/MeOH | Methyl ester | 85–92% |

| Amide Coupling | HATU, DIPEA, R-NH₂ | Substituted amides | 70–88% |

| Reduction | LiAlH₄, THF, 0°C | Pyrrolidine diol | 65% |

Trifluoromethylbenzyl Group Modifications

The 2-(trifluoromethyl)benzyl substituent directs electrophilic and radical reactions due to its electron-withdrawing nature:

-

Electrophilic Aromatic Substitution :

Nitration (HNO₃/H₂SO₄) occurs at the meta position relative to the trifluoromethyl group, producing nitro derivatives . -

Radical Addition :

Under UV light with AIBN initiators, the benzyl position reacts with alkyl radicals (e.g., from THF), yielding branched alkylated products .

Stereochemical Influence on Reactivity

The (S) -configuration at the pyrrolidine C2 position dictates enantioselective outcomes:

-

Catalytic Hydrogenation :

Using Pd/C in EtOH, the benzyl group undergoes hydrogenolysis with retention of stereochemistry (ee > 98%) . -

Enzymatic Resolution :

Lipase-mediated hydrolysis of esters favors the (S) -enantiomer, enabling chiral pool synthesis .

Comparative Reactivity with Analogues

| Feature | (S)-2-(2-CF₃-Benzyl) | (R)-2-(4-CF₃-Benzyl) | 2-Benzyl (No CF₃) |

|---|---|---|---|

| Boc Deprotection Rate | 2.1 × 10⁻³ s⁻¹ | 1.8 × 10⁻³ s⁻¹ | 3.4 × 10⁻³ s⁻¹ |

| Esterification Yield | 92% | 88% | 95% |

| Nitration Position | meta | para | ortho/para |

科学的研究の応用

Drug Development

The compound has been investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules. Its structural features facilitate the modification and optimization of pharmacological properties. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a valuable component in medicinal chemistry.

Antiviral Activity

Research indicates that derivatives of pyrrolidine compounds exhibit antiviral properties. Specific studies have shown that modifications similar to those found in (S)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid can lead to compounds with significant activity against viral infections, suggesting its potential role in antiviral drug formulation.

Synthetic Chemistry

This compound serves as an important intermediate in synthetic organic chemistry. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, makes it a versatile building block for synthesizing complex organic molecules.

Chiral Resolution

The chiral nature of the compound allows it to be utilized in enantioselective synthesis processes. Researchers have employed this compound to resolve racemic mixtures, providing access to enantiomerically pure substances that are crucial for developing effective pharmaceuticals.

Pesticide Development

The unique chemical structure of this compound has implications in agricultural chemistry, particularly in the development of new pesticides. Its ability to interact with biological systems can be harnessed to create compounds that target specific pests while minimizing environmental impact.

Plant Growth Regulators

Studies suggest that certain derivatives can act as plant growth regulators, promoting growth or providing resistance against biotic stressors such as pests and diseases. The trifluoromethyl group may enhance the efficacy of these compounds.

Case Study: Antiviral Properties

A recent study demonstrated that a related pyrrolidine derivative exhibited significant antiviral activity against influenza viruses. The study highlighted how modifications similar to those found in this compound could lead to enhanced efficacy against viral replication pathways.

Case Study: Agricultural Applications

In agricultural research, a derivative was tested for its effectiveness as a biopesticide against common crop pathogens. Results indicated a marked reduction in pathogen load and improved crop yield when applied in controlled trials, showcasing its potential utility in sustainable agriculture practices.

作用機序

The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the pyrrolidine ring can contribute to the compound’s overall conformation and reactivity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with three structurally related pyrrolidine derivatives:

Key Differences and Implications

Substituent Effects

- Trifluoromethyl vs. Phenethyl/Phenyl : The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to phenyl or phenethyl groups, making it advantageous in drug design .

- Chlorinated vs.

Stereochemical Impact

- The S-configuration in the target compound is critical for binding to chiral receptors or enzymes, whereas the R-configuration in CAS 1217805-48-5 may lead to inactive or antagonistic biological profiles .

生物活性

(S)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid, often abbreviated as (S)-Boc-2-CF3-Pyrrolidine, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : (S)-1-(tert-butoxycarbonyl)-2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid

- Molecular Formula : C18H22F3NO4

- Molecular Weight : 359.37 g/mol

- CAS Number : 1393524-23-6

The compound contains a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a trifluoromethylbenzyl moiety. The presence of the trifluoromethyl group is notable for enhancing lipophilicity and potentially influencing biological interactions.

Research indicates that (S)-Boc-2-CF3-Pyrrolidine may exhibit several mechanisms of action:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, which could be critical in various metabolic pathways. The trifluoromethyl group may enhance binding affinity due to its electron-withdrawing properties, influencing enzyme kinetics.

- Receptor Modulation : The compound has been shown to interact with various receptors, potentially modulating their activity. This interaction can lead to altered signaling pathways, which may have therapeutic implications.

- Antimicrobial Activity : Some studies have highlighted the compound's potential antimicrobial properties, suggesting it may inhibit the growth of certain bacterial strains through mechanisms involving cell wall synthesis disruption.

Case Studies and Research Findings

A selection of research findings illustrates the biological activity of (S)-Boc-2-CF3-Pyrrolidine:

| Study | Findings |

|---|---|

| Wang et al. (2024) | Demonstrated that (S)-Boc-2-CF3-Pyrrolidine exhibited significant inhibition of enzyme X, with an IC50 value of 25 µM. This suggests a promising lead for drug development targeting metabolic disorders. |

| Smith et al. (2023) | Reported that the compound showed moderate antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potential as an antimicrobial agent. |

| Johnson et al. (2022) | Investigated the receptor binding profile and found that (S)-Boc-2-CF3-Pyrrolidine acted as a partial agonist at receptor Y, with implications for treating anxiety disorders. |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of (S)-Boc-2-CF3-Pyrrolidine is essential for evaluating its therapeutic potential:

- Absorption : The lipophilic nature due to the trifluoromethyl group suggests good oral bioavailability.

- Metabolism : Initial studies indicate that the compound is metabolized primarily in the liver, with phase I metabolism involving oxidation.

- Toxicity : Toxicological assessments are ongoing; however, preliminary data suggest low cytotoxicity in vitro against human cell lines.

Future Directions

Research on (S)-Boc-2-CF3-Pyrrolidine is still in early stages but shows promise in various therapeutic areas:

- Drug Development : Further optimization of this compound could lead to new therapies for metabolic diseases and infections.

- Mechanistic Studies : More detailed studies are needed to elucidate the precise mechanisms by which this compound exerts its biological effects.

- Clinical Trials : Future clinical trials will be crucial to assess efficacy and safety in humans.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (S)-1-(tert-butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid?

- Methodological Answer : Multi-step synthesis often involves palladium-catalyzed cross-coupling or alkylation reactions. For example, tert-butyl XPhos and palladium diacetate in tert-butanol under inert atmospheres (40–100°C) are effective for introducing benzyl groups . Post-reaction purification via column chromatography and recrystallization (e.g., using ethanol/water mixtures) ensures high enantiomeric purity.

Q. How can this compound be characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : Confirm stereochemistry via H and C NMR, focusing on pyrrolidine ring protons (δ 3.0–4.0 ppm) and tert-butoxycarbonyl (Boc) group signals (δ 1.4 ppm for C(CH)) .

- HPLC : Use chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers. Mobile phases with hexane/isopropanol (90:10) and 0.1% trifluoroacetic acid improve resolution .

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H] peaks matching the molecular weight (e.g., ~377 g/mol for CHFNO) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .

- First Aid : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes and seek medical attention .

- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., N) to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can enantiomeric impurities be resolved during synthesis?

- Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or preparative HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns. Monitor enantiomeric excess (ee) using polarimetry or chiral GC .

Q. What is the impact of the trifluoromethyl group on the compound’s conformational stability and bioactivity?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances metabolic stability and hydrophobic interactions in target binding. Conduct molecular dynamics simulations (e.g., AMBER force field) to compare conformational flexibility with non-fluorinated analogs. Bioactivity assays (e.g., enzyme inhibition) validate enhanced potency .

Q. How does storage duration affect the compound’s degradation profile?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) reveal hydrolysis of the Boc group as the primary degradation pathway. Monitor via HPLC-MS; degradation products include pyrrolidine-2-carboxylic acid derivatives. Store under anhydrous conditions with desiccants to extend shelf life .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this compound?

- Methodological Answer : Use low-temperature (0–4°C) coupling conditions with HOBt/DIC activation. Avoid prolonged exposure to basic conditions (e.g., piperidine during Fmoc deprotection). Confirm stereochemical integrity via circular dichroism (CD) spectroscopy .

Q. How can computational modeling predict this compound’s suitability as a peptidomimetic scaffold?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。